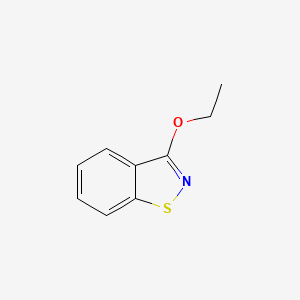

1,2-Benzisothiazole, 3-ethoxy-

Vue d'ensemble

Description

Synthesis Analysis

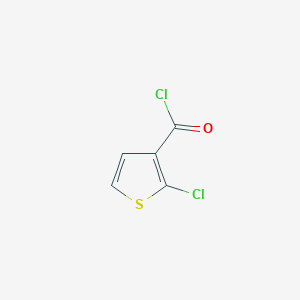

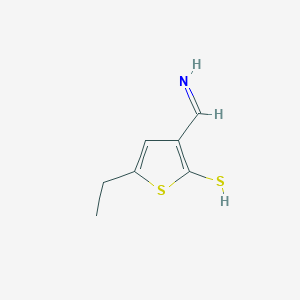

The synthesis of 1,2-Benzisothiazole, 3-ethoxy- involves the reaction of 3-chloro-1,2-benzisothiazole with a range of nucleophiles. In particular, treatment with ethanolic sodium ethoxide affords 3-ethoxy-1,2-benzisothiazole .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole, 3-ethoxy- includes a benzisothiazole core with an ethoxy group attached at the 3-position .

Chemical Reactions Analysis

3-Chloro-1,2-benzisothiazole reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring . Sodium cyanide in aqueous acetone gives a mixture consisting of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzisothiazole, 3-ethoxy- include its molecular weight, structure, and formula .

Applications De Recherche Scientifique

Systemic-Acquired Resistance Inducer in Agriculture

One of the derivatives of benzisothiazole, Probenazole (PBZ; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), is known for its role as a chemical inducer of systemic-acquired resistance (SAR) in rice plants. It protects against the rice blast fungus Magnaporthe grisea by enhancing the accumulation of salicylic acid (SA), which is crucial for SAR .

Core Scaffold in Drug Discovery

Benzisothiazole derivatives serve as a core scaffold structure in drug research and development. They are considered bioisosteres of benzoxazole and play a significant role in the discovery of new pharmaceuticals due to their versatile chemical structure that can be modified to target various biological pathways .

Anti-Glycation Agent

Benzisoxazole analogues, which share a similar structure with benzisothiazoles, have shown promising anti-glycation activities. Anti-glycation agents are important in preventing the formation of advanced glycation end-products (AGEs), which are linked to aging and chronic diseases such as diabetes and Alzheimer’s disease .

Anticancer Activity

The distinct molecular structure of benzisoxazole and its analogues, including benzisothiazoles, has been investigated for their potential anticancer properties. These compounds can be designed to interfere with specific cancer cell pathways, offering a targeted approach to cancer therapy .

Antibacterial Properties

Research on benzisoxazole molecules has revealed their antibacterial capabilities. By extension, benzisothiazole derivatives could be explored for their potential use in combating bacterial infections, contributing to the field of antibiotics .

Anti-Inflammatory Applications

The biological chemistry of benzisoxazoles includes anti-inflammatory activities, which could be applicable to benzisothiazole derivatives as well. Such compounds could be valuable in the treatment of inflammatory diseases by inhibiting key inflammatory mediators .

These applications highlight the versatility and potential of 1,2-Benzisothiazole derivatives in various fields of scientific research. While the specific derivative “3-ethoxy-1,2-Benzisothiazole” may have additional unique applications, the above sections provide an insight into the broad range of possibilities that such compounds offer.

Springer - The Pathway and Regulation of Salicylic Acid Biosynthesis MDPI - Research Progress of Benzothiazole and Benzoxazole Springer - Overview on Diverse Biological Activities of Benzisoxazole

Mécanisme D'action

Mode of Action:

3-Ethoxy-1,2-benzisothiazole: likely exerts its effects through covalent interactions with biological macromolecules. Mechanisms involving nucleophilic attack at either sulfur or chlorine have been proposed . Specifically, treatment with ethanolic sodium ethoxide leads to the formation of 3-ethoxy-1,2-benzisothiazole without ring-opening products.

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxy-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-7-5-3-4-6-8(7)12-10-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJACUPHOSDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343779 | |

| Record name | 1,2-Benzisothiazole, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole, 3-ethoxy- | |

CAS RN |

34263-64-4 | |

| Record name | 1,2-Benzisothiazole, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)

![3-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one](/img/structure/B1655227.png)

![1,3,8-Trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655230.png)